3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one
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Overview
Description
The compound 3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one is a complex heterocyclic molecule. It features a triazolopyridazine core, which is known for its diverse pharmacological activities. The presence of the piperidine and methoxypropyl groups further enhances its chemical properties, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one typically involves multi-step reactions. The process begins with the formation of the triazolopyridazine core, which can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one: has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core is known to inhibit various enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer activities.
1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial properties.
3,6,7-Triamino-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Used in the development of high-energy materials.
Uniqueness
The uniqueness of 3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one lies in its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the methoxypropyl and piperidinyl groups enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C17H26N6O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-[6-(3-methoxypropylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C17H26N6O2/c1-25-13-5-10-18-14-6-7-15-19-20-16(23(15)21-14)8-9-17(24)22-11-3-2-4-12-22/h6-7H,2-5,8-13H2,1H3,(H,18,21) |
InChI Key |
HZJYOSQRIZAMBF-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=NN2C(=NN=C2CCC(=O)N3CCCCC3)C=C1 |
Origin of Product |
United States |
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